4-bromo-3-iodo-1H-indole
Overview
Description
4-Bromo-3-iodo-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a bromine atom at the fourth position and an iodine atom at the third position on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential halogenation of 1H-indole. Initially, 1H-indole undergoes bromination at the fourth position using bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-1H-indole is then subjected to iodination at the third position using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted indoles depending on the nucleophile used.
Coupling Reactions: Biaryl or alkyne-linked indole derivatives.
Oxidation and Reduction Reactions: Indole-3-carboxylic acids or indoline derivatives.
Scientific Research Applications
4-Bromo-3-iodo-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to tryptophan derivatives.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-bromo-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring structure allows it to bind to various molecular targets, influencing cellular pathways and biological processes. For example, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3, which plays a role in various diseases .
Comparison with Similar Compounds
- 4-Bromo-1H-indole
- 3-Iodo-1H-indole
- 4-Chloro-3-iodo-1H-indole
- 4-Bromo-3-chloro-1H-indole
Comparison: 4-Bromo-3-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in synthetic applications. Compared to 4-bromo-1H-indole and 3-iodo-1H-indole, the dual halogenation provides additional sites for functionalization, making it a more valuable intermediate for complex molecule synthesis. The presence of different halogens also influences the compound’s electronic properties, potentially leading to unique biological activities .
Properties
IUPAC Name |
4-bromo-3-iodo-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZWZWBILIAEKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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